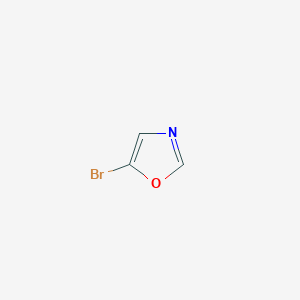
5-Bromooxazole
Overview
Description
5-Bromooxazole is a compound with the molecular formula C3H2BrNO . It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of 5-Bromooxazole and its derivatives often involves the Van Leusen Oxazole Synthesis, which is a method that uses tosylmethylisocyanides (TosMICs) as a key reagent . This method has been optimized and extended to synthesize various alkyl- and aryl-substituted bromooxazoles .Molecular Structure Analysis
The molecular structure of 5-Bromooxazole consists of a five-membered oxazole ring with a bromine atom attached . The exact mass of the compound is 146.93198 g/mol .Chemical Reactions Analysis
The chemical reactions involving 5-Bromooxazole often include regiocontrolled lithiation followed by reaction with an electrophilic bromine source . This leads to the formation of substituted 2-, 4-, and 5-bromooxazoles .Physical And Chemical Properties Analysis
5-Bromooxazole has a molecular weight of 147.96 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 50.1 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .Scientific Research Applications
Synthesis of Isomeric Bromooxazoles
An approach to synthesize all isomeric bromooxazoles was optimized, and its scope was extended to all three isomeric parents, as well as various alkyl‐ and aryl‐substituted bromooxazoles . This process involves direct regiocontrolled lithiation followed by reaction with an electrophilic bromine source .
Production of Substituted Bromooxazoles
The synthesis process mentioned above leads exclusively to the target substituted 2‐, 4‐, and 5‐bromooxazoles on a multigram scale . This indicates the potential of 5-Bromooxazole in the production of various substituted bromooxazoles.
Suzuki–Miyaura Cross-Coupling Reaction
The utility of the multipurpose building blocks obtained from the synthesis of bromooxazoles was demonstrated in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used widely in organic synthesis.
Derivatization of Tris-Oxazole
5-Bromooxazole can be used in the derivatization of a tris-oxazole using Pd-catalyzed coupling reactions . This indicates its potential use in the synthesis of complex organic compounds.
Research and Development
5-Bromooxazole is used in various research and development processes due to its unique properties . It’s an important compound in the field of organic chemistry.
Safety and Handling
5-Bromooxazole is classified under GHS07 for safety, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and safety measures are necessary when working with this compound.
Mechanism of Action
Mode of Action:
The mode of action involves the following steps:
- Metalation and Halogen Exchange : 5-Bromooxazole can undergo metalation, where it reacts with a strong base (e.g., lithium diisopropylamide, LDA) to form 4-lithioxazole. This intermediate then undergoes halogen exchange with the remaining 5-bromooxazole, leading to the formation of 5-lithiooxazole and 4,5-dibromooxazole .
Future Directions
The future directions in the research of 5-Bromooxazole could involve the development of new synthetic methods and the exploration of its potential biological activities . The utility of the multipurpose building blocks obtained from 5-Bromooxazole synthesis could be demonstrated in various chemical reactions, such as the Suzuki–Miyaura cross-coupling reaction .
properties
IUPAC Name |
5-bromo-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-3-1-5-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMJOYYXECNYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromooxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-Bromooxazole is a versatile building block in organic synthesis due to the reactivity of its bromine atom. This bromine atom can participate in various palladium-catalyzed coupling reactions, such as Sonogashira and Heck couplings, allowing for the introduction of diverse substituents at the 5-position of the oxazole ring []. This versatility makes 5-bromooxazole a valuable precursor for synthesizing more complex oxazole derivatives.
A: One example is the synthesis of 2-aryl- and 5-alkyl-2-aryloxazoles. Researchers successfully synthesized these compounds using 2-aryl-5-bromooxazoles as starting materials [, ].
A: While the provided abstracts don't delve into detailed reaction conditions, they mention that palladium catalysts are crucial for these transformations []. Typically, such reactions require a palladium source (e.g., Pd(PPh3)4), a base, and often a phosphine ligand. The choice of specific reagents and conditions depends on the desired coupling partner and reaction type.
A: Yes, 5-bromooxazole has proven useful in creating intricate molecular architectures. One study employed palladium-catalyzed coupling reactions on a tris-oxazole molecule containing a 5-bromooxazole moiety, demonstrating its applicability in modifying complex structures [, ].
A: "Halogen dance" reactions describe the migration of halogen atoms around an aromatic ring. While not explicitly described for 5-bromooxazole in these abstracts, a related study investigated the mechanism of a lithium diisopropylamide-mediated halogen dance reaction for converting 5-iodooxazoles to 4-iodooxazoles []. This suggests that similar rearrangements might be possible with 5-bromooxazole, offering a potential route to isomers that might be difficult to synthesize directly.
A: While not a direct reaction of 5-bromooxazole itself, one study found that 5-bromooxazoles are intermediates in the conversion of 2-amino-4-(trifluoromethyl)oxazoles to 5-acetoxyhydantoins upon treatment with bromine in acetic acid/sodium acetate []. This highlights the potential for 5-bromooxazole to be involved in multi-step synthetic sequences.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)
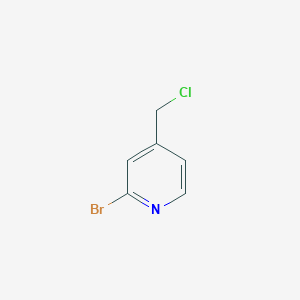


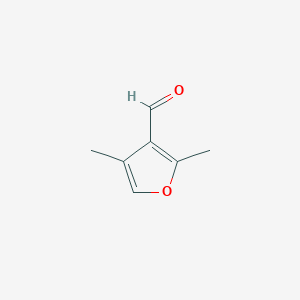
![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)
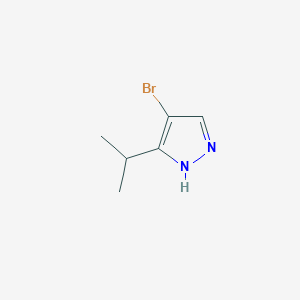
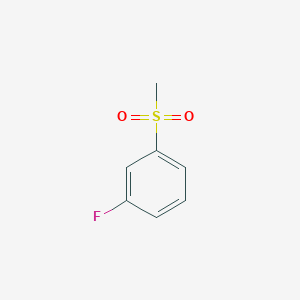


![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)


